FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro is a synthetic peptide that is conjugated with fluorescein isothiocyanate (FITC). This compound is known for its ability to inhibit integrins, which are proteins that facilitate cell adhesion and signal transduction. The sequence Gly-Arg-Gly-Asp-Ser-Pro is a well-known integrin-binding motif, making this compound particularly useful in research related to cell adhesion, migration, and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified. The final step involves conjugating the peptide with fluorescein isothiocyanate under mild alkaline conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. The FITC moiety can also participate in photochemical reactions due to its fluorescent properties .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the methionine residues.
Photochemical Reactions: Exposure to light can cause photobleaching of the FITC moiety
Major Products
Hydrolysis: Results in shorter peptide fragments.
Oxidation: Leads to the formation of sulfoxides or sulfone derivatives.
Photochemical Reactions: Degradation of the FITC moiety
Scientific Research Applications
Chemistry
In chemistry, FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro is used as a fluorescent probe to study peptide interactions and conformations. Its fluorescent properties make it an excellent tool for monitoring biochemical reactions in real-time .
Biology
In biological research, this compound is widely used to study cell adhesion, migration, and signal transduction. It is particularly useful in investigating the role of integrins in cancer metastasis and angiogenesis .
Medicine
In medical research, this compound is used to develop targeted therapies for cancer. Its ability to inhibit integrins makes it a potential candidate for anti-cancer drugs that can prevent tumor cells from adhering to and invading other tissues .
Industry
In the pharmaceutical industry, this compound is used in drug development and screening assays. Its fluorescent properties make it a valuable tool for high-throughput screening of potential drug candidates .
Mechanism of Action
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro exerts its effects by binding to integrins on the cell surface. This binding inhibits the interaction between integrins and their extracellular matrix ligands, thereby preventing cell adhesion and migration. The FITC moiety allows for the visualization of this interaction using fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP): A non-fluorescent version of the peptide used in integrin research.
Cyclo (Ala-Arg-Gly-Asp-Mamb): Another integrin inhibitor with a cyclic structure.
Lifitegrast: A small molecule integrin inhibitor used in the treatment of dry eye disease.
Uniqueness
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro is unique due to its conjugation with fluorescein isothiocyanate, which imparts fluorescent properties. This allows for real-time visualization and tracking of the peptide in biological systems, making it a powerful tool for both research and industrial applications .
Properties
Molecular Formula |
C49H59N11O16S |
---|---|
Molecular Weight |
1090.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C49H59N11O16S/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77)/t32-,33-,34-,35-/m0/s1 |
InChI Key |
ZCQLVIXAXJPXDZ-BBACVFHCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.